

# Structure Elucidation of 2-Chloro-4-methoxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

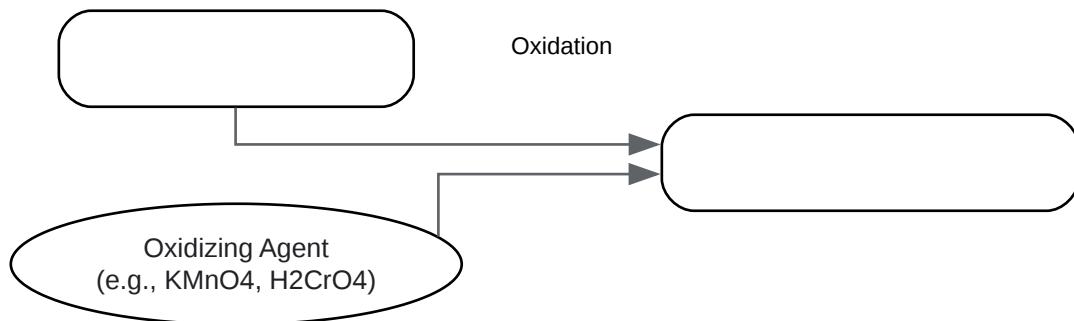
Compound Name: 2-Chloro-4-methoxybenzoic acid

Cat. No.: B045848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of **2-Chloro-4-methoxybenzoic acid**. By integrating data from various spectroscopic techniques, a definitive structural assignment can be achieved. This document outlines the necessary experimental protocols, presents the spectral data in a clear and comparative format, and illustrates the logical workflow of the elucidation process.


## Compound Information

**2-Chloro-4-methoxybenzoic acid** is a substituted aromatic carboxylic acid. A thorough understanding of its fundamental properties is the first step in its structural analysis.

| Property          | Value                                              |
|-------------------|----------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>     |
| Molecular Weight  | 186.59 g/mol <a href="#">[1]</a>                   |
| IUPAC Name        | 2-chloro-4-methoxybenzoic acid <a href="#">[1]</a> |
| CAS Number        | 21971-21-1 <a href="#">[1]</a>                     |
| Canonical SMILES  | COc1=CC(=C(C=C1)C(=O)O)Cl <a href="#">[1]</a>      |

## Proposed Synthesis Pathway

A plausible synthetic route to **2-Chloro-4-methoxybenzoic acid** can be inferred from established organic chemistry reactions. A common starting material for such a synthesis is a substituted toluene, which can undergo oxidation to form the benzoic acid.



[Click to download full resolution via product page](#)

A proposed synthesis pathway for **2-Chloro-4-methoxybenzoic acid**.

## Spectroscopic Data and Interpretation

The core of structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy.

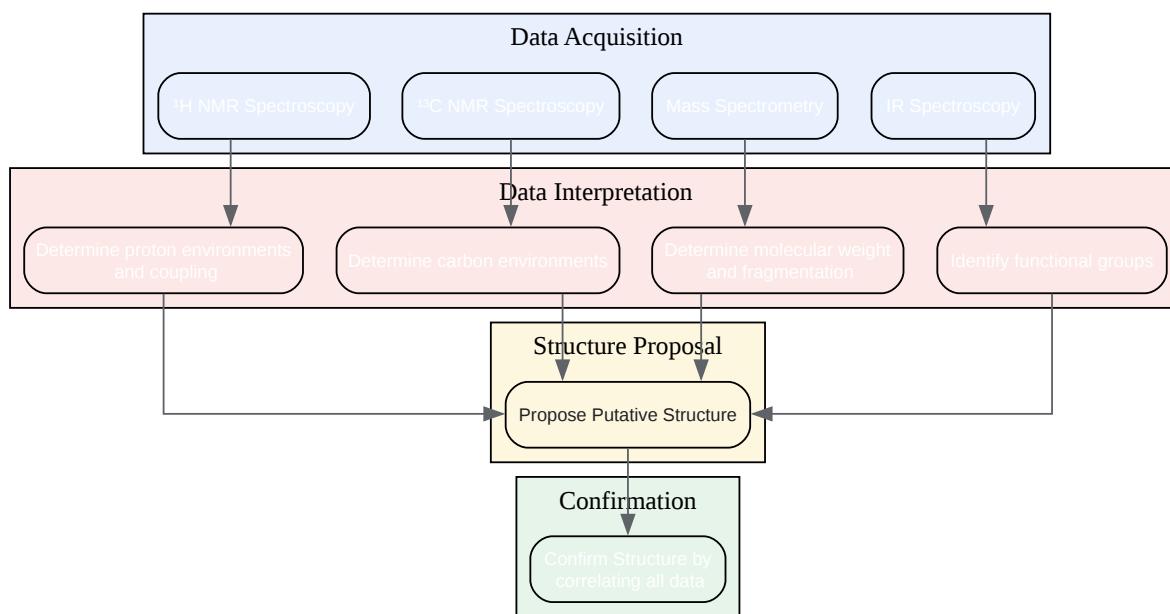
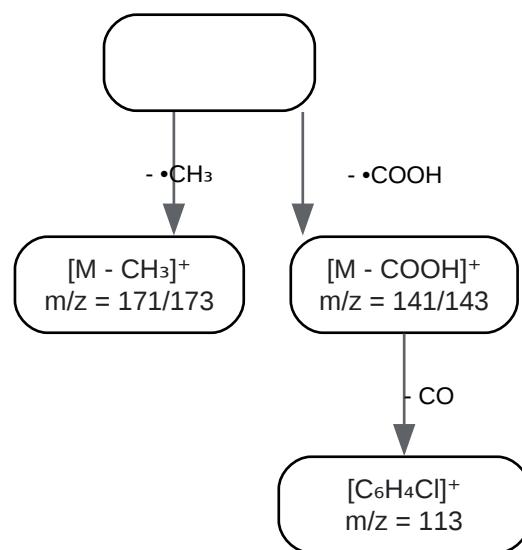
### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule.

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Chloro-4-methoxybenzoic acid**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity        | Integration | Assignment        |
|------------------------------------|---------------------|-------------|-------------------|
| 10.5 - 13.0                        | Singlet (broad)     | 1H          | -COOH             |
| 7.95                               | Doublet             | 1H          | H-6               |
| 7.01                               | Doublet             | 1H          | H-3               |
| 6.91                               | Doublet of Doublets | 1H          | H-5               |
| 3.88                               | Singlet             | 3H          | -OCH <sub>3</sub> |

Note: Predicted data based on typical chemical shifts for similar structures.



## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: <sup>13</sup>C NMR Spectral Data for **2-Chloro-4-methoxybenzoic acid**

| Chemical Shift ( $\delta$ ) ppm | Assignment            |
|---------------------------------|-----------------------|
| 168.0                           | C=O (Carboxylic Acid) |
| 162.5                           | C-4                   |
| 133.0                           | C-6                   |
| 131.0                           | C-2                   |
| 122.0                           | C-1                   |
| 115.5                           | C-5                   |
| 113.0                           | C-3                   |
| 56.0                            | -OCH <sub>3</sub>     |

Note: Predicted data based on typical chemical shifts for similar structures.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of 2-Chloro-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045848#structure-elucidation-of-2-chloro-4-methoxybenzoic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)